1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
CAS No.: 1040660-33-0
Cat. No.: VC11933891
Molecular Formula: C23H23FN2O5S2
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040660-33-0 |
|---|---|
| Molecular Formula | C23H23FN2O5S2 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C23H23FN2O5S2/c1-31-20-9-11-21(12-10-20)33(29,30)26-14-4-6-17-15-19(8-13-23(17)26)25-32(27,28)16-18-5-2-3-7-22(18)24/h2-3,5,7-13,15,25H,4,6,14,16H2,1H3 |
| Standard InChI Key | IJUWPGCIKUEUKO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F |
Introduction
1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is a complex organic compound featuring a unique combination of functional groups, including a fluorophenyl group, a methanesulfonamide moiety, and a tetrahydroquinoline derivative. This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group, which is known for its diverse biological activities.
Synthesis and Chemical Reactivity
The synthesis of 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide typically involves multiple steps, which require careful optimization of reaction conditions to achieve high yields and purity. The chemical reactivity of this compound can be attributed to its functional groups, which participate in various chemical reactions.
Key Reactions:
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Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
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Electrophilic Aromatic Substitution: The fluorophenyl ring may participate in electrophilic aromatic substitution reactions.
Biological Activities and Potential Applications
This compound exhibits promising biological activities, which are crucial for understanding its mechanism of action. Interaction studies often focus on how the compound interacts with biological targets, which can provide insights into its potential therapeutic applications.
Potential Applications:
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Pharmacological Studies: The compound's unique structure makes it a candidate for pharmacological studies, particularly in areas where sulfonamides have shown efficacy.
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Biological Target Interactions: Understanding how the compound interacts with biological targets can reveal potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide. These include:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | Contains an imidazole ring and nitrophenyl group | Different ring structure and functional groups |
| N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide | Features a pyridazinone core | Different core structure affecting reactivity |
| N-(2-fluorophenyl)-3-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]propanamide | Incorporates a piperazine ring | Variation in ring structure leading to different pharmacological profiles |
These comparisons highlight the unique aspects of 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide while showcasing the diversity within this class of chemicals.
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